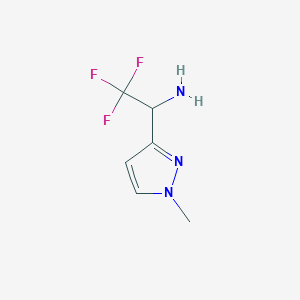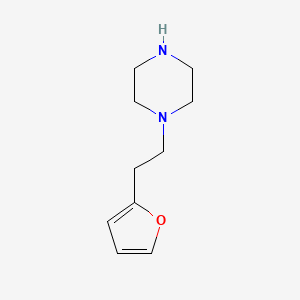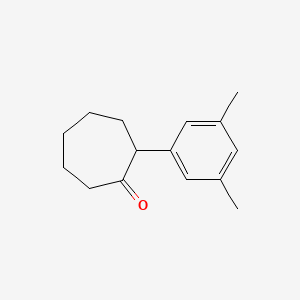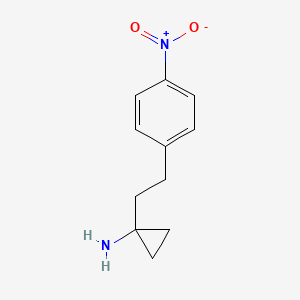
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique properties to the compound, making it a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it an efficient and widely used method .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve efficiency .
化学反応の分析
Types of Reactions
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have enhanced biological activities and improved chemical properties .
科学的研究の応用
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: It has shown promise in the development of new drugs, particularly as antimicrobial and anticancer agents.
作用機序
The mechanism of action of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 1,2,4-triazole-containing scaffolds
- 1,2,3-triazole hybrids with amine-ester functionality
Uniqueness
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
特性
分子式 |
C4H5N5 |
|---|---|
分子量 |
123.12 g/mol |
IUPAC名 |
2-(4-aminotriazol-1-yl)acetonitrile |
InChI |
InChI=1S/C4H5N5/c5-1-2-9-3-4(6)7-8-9/h3H,2,6H2 |
InChIキー |
BCLKHZADJPIMSU-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=NN1CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)


![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)



![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)



![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)

